Cobalt perchlorate,hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

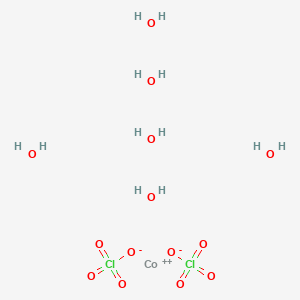

Cobalt perchlorate hydrate is an inorganic chemical compound with the formula Co(ClO₄)₂·nH₂O, where n typically equals 6. This compound exists in two forms: a pink anhydrous form and a dark-red hexahydrate form. Both forms are hygroscopic solids, meaning they readily absorb moisture from the air .

Méthodes De Préparation

Cobalt perchlorate hydrate can be synthesized through several methods:

Reaction with Perchloric Acid: Cobalt metal or cobalt(II) carbonate reacts with perchloric acid, followed by the evaporation of the solution to yield cobalt perchlorate hydrate[ \text{CoCO}_3 + 2 \text{HClO}_4 \rightarrow \text{Co(ClO}_4)_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Reaction with Dichlorine Hexoxide: Anhydrous cobalt(II) perchlorate can be produced by reacting dichlorine hexoxide with cobalt(II) chloride, followed by heating in a vacuum at 75°C.

Analyse Des Réactions Chimiques

Cobalt perchlorate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, where cobalt can change its oxidation state.

Substitution Reactions: The perchlorate anion can be substituted by other anions under specific conditions.

Complex Formation: Cobalt perchlorate hydrate can form complexes with various ligands, such as water and ammonia, leading to different coordination compounds.

Applications De Recherche Scientifique

Cobalt perchlorate hydrate has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other cobalt compounds and as a catalyst in various chemical reactions.

Biology: It is used in studies involving cobalt’s role in biological systems, particularly in vitamin B12 synthesis.

Medicine: Research into cobalt-based drugs and their potential therapeutic effects often involves cobalt perchlorate hydrate.

Industry: It is used in battery manufacturing and as an oxidizing agent in various industrial processes.

Mécanisme D'action

The mechanism of action of cobalt perchlorate hydrate involves its ability to form coordination complexes with various ligands. The cobalt ion can interact with different molecular targets, influencing biochemical pathways and catalytic processes. The perchlorate anion can also participate in oxidation-reduction reactions, contributing to the compound’s overall reactivity .

Comparaison Avec Des Composés Similaires

Cobalt perchlorate hydrate can be compared with other metal perchlorates, such as:

Iron(II) Perchlorate: Similar in structure but with different reactivity and applications.

Nickel(II) Perchlorate: Shares some chemical properties but differs in its coordination chemistry.

Copper(II) Perchlorate: Used in similar applications but has distinct redox properties

Cobalt perchlorate hydrate is unique due to its specific coordination chemistry and the ability to form stable complexes with various ligands, making it valuable in both research and industrial applications.

Activité Biologique

Cobalt perchlorate hydrate, specifically cobalt(II) perchlorate hexahydrate (Co(ClO₄)₂·6H₂O), is a chemical compound that has garnered attention for its various biological activities. This article explores its biological properties, including toxicity, potential therapeutic uses, and its interactions with biological systems.

Cobalt perchlorate is a coordination compound where cobalt is in the +2 oxidation state, coordinated by perchlorate ions. Its structure allows it to form stable complexes with various ligands, which can influence its biological activity.

Toxicological Profile

Cobalt perchlorate is classified as a hazardous substance. It poses several health risks:

- Acute Toxicity : Exposure can lead to respiratory irritation and may cause allergic reactions, including asthma symptoms .

- Carcinogenicity : Classified as a potential human carcinogen (Category 1B) by the ACGIH .

- Target Organ Toxicity : Primarily affects the respiratory system upon single exposure .

Antimicrobial Properties

Research indicates that cobalt(II) complexes exhibit antimicrobial activity. A study demonstrated that cobalt(II) complexes formed with hydroxamic acids showed significant DNA-binding ability and cytotoxic properties against various microbial strains . The stability of these complexes in aqueous solutions enhances their potential use in antimicrobial therapies.

DNA Interaction and Cytotoxicity

Cobalt perchlorate's ability to interact with DNA has been investigated. The formation of mononuclear complexes with DNA suggests a mechanism through which cobalt compounds can exert cytotoxic effects. The binding affinity of these complexes may lead to disruptions in cellular processes, promoting apoptosis in cancer cells .

Enzymatic Activity and Catalysis

Cobalt ions play a crucial role in various enzymatic processes. For instance, cobalt-substituted carbonic anhydrase exhibits catalytic activity for carbon dioxide hydration, albeit at reduced efficiency compared to zinc-containing enzymes . This property highlights cobalt's potential in biocatalysis and environmental applications.

Case Studies

- Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxic effects of cobalt(II) hydroxamic acid complexes on human cancer cell lines. Results indicated significant cell death correlated with increased concentrations of cobalt complexes, suggesting their potential as anticancer agents .

- Environmental Impact : Cobalt perchlorate has been detected in environmental samples due to its use in industrial applications. Its persistence and toxicity raise concerns regarding water contamination and ecological health. Studies have shown that perchlorates can disrupt thyroid function by inhibiting iodine uptake, which is critical for hormone production .

Summary of Findings

| Property | Description |

|---|---|

| Acute Toxicity | Causes respiratory issues and allergic reactions |

| Carcinogenic Potential | Classified as a potential human carcinogen |

| Antimicrobial Activity | Exhibits significant antimicrobial properties against various pathogens |

| DNA Interaction | Forms stable complexes that can disrupt cellular processes |

| Enzymatic Role | Acts as a catalyst in biochemical reactions, particularly in carbon dioxide hydration |

Propriétés

IUPAC Name |

cobalt(2+);diperchlorate;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Co.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOBHNYTWJSVKF-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CoH12O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.